molecular formula C12H14FNO2 B8418508 3'-Morpholino-5'-fluoroacetophenone

3'-Morpholino-5'-fluoroacetophenone

Cat. No.: B8418508
M. Wt: 223.24 g/mol
InChI Key: BRMJSYIAYMOSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Morpholino-5'-fluoroacetophenone is a fluorinated aromatic ketone with a morpholino (tetrahydro-1,4-oxazin-3-yl) group at the 3' position and a fluorine atom at the 5' position of the acetophenone scaffold. This compound combines the electron-withdrawing effects of fluorine with the bulky, electron-donating morpholino moiety, making it distinct in reactivity and applications. The morpholino group is frequently employed in drug design to enhance solubility and bioavailability, which may position this compound as a valuable intermediate in medicinal chemistry .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

1-(3-fluoro-5-morpholin-4-ylphenyl)ethanone

InChI

InChI=1S/C12H14FNO2/c1-9(15)10-6-11(13)8-12(7-10)14-2-4-16-5-3-14/h6-8H,2-5H2,1H3

InChI Key

BRMJSYIAYMOSRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: Para-fluoro derivatives (e.g., 4'-fluoroacetophenone) exhibit reduced reactivity in transamination due to electronic interactions with substrates , whereas ortho-substituted analogs (e.g., 2'-fluoroacetophenone) show higher steric hindrance and unique condensation pathways .
  • Halogen vs. Morpholino: Bromo-fluoroacetophenones (e.g., 3'-bromo-4'-fluoroacetophenone) are heavier and more polarizable, favoring cross-coupling reactions, whereas the morpholino group prioritizes solubility and bioavailability .

Physical Properties and Solubility

  • Morpholino Derivatives: Expected to exhibit higher solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs .
  • Bromo-Fluoroacetophenones : Stored at 0–6°C due to instability, contrasting with methoxy or methyl derivatives, which are more stable at room temperature .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Fluoroacetophenones are pivotal in synthesizing bioactive molecules. The morpholino variant’s balance of solubility and reactivity could streamline drug development .
  • Steric vs. Electronic Trade-offs: Para-fluoro groups hinder transamination, while ortho-fluoro derivatives face steric challenges. The morpholino group’s meta-position may offer a compromise, enabling selective reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.